molecular formula C14H20N2 B6047541 2-Butan-2-yl-1-propylbenzimidazole

2-Butan-2-yl-1-propylbenzimidazole

Cat. No.: B6047541
M. Wt: 216.32 g/mol
InChI Key: IARFTRLCRQXGBN-UHFFFAOYSA-N
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Description

Benzimidazole is a privileged scaffold in medicinal chemistry, known for its versatile interactions with biological targets through hydrogen bonding, π-π stacking, and metal ion coordination . This structural motif is a key pharmacophore in numerous bioactive compounds and established therapeutics with anticancer, antimicrobial, and antiviral activities . The specific substitution pattern of 2-Butan-2-yl-1-propylbenzimidazole presents a promising candidate for the development of novel therapeutic agents. Researchers are exploring such derivatives primarily for their potential in oncology, as benzimidazoles can function as DNA minor groove binders and inhibit critical enzymes like topoisomerases, which are vital for DNA replication and cell proliferation . The lipophilic nature of the butan-2-yl and propyl substituents may enhance cell membrane permeability and influence the compound's binding affinity to hydrophobic pockets in enzyme targets. This makes this compound a valuable synthetic intermediate and a lead compound for investigating new anticancer, antibacterial, and anti-inflammatory pathways . Its primary research value lies in structure-activity relationship (SAR) studies aimed at optimizing efficacy and selectivity for various biological targets.

Properties

IUPAC Name

2-butan-2-yl-1-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-4-10-16-13-9-7-6-8-12(13)15-14(16)11(3)5-2/h6-9,11H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARFTRLCRQXGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorus Oxychloride-Mediated Synthesis

Phosphorus oxychloride (POCl₃) serves as both a cyclizing agent and dehydrating agent in nonpolar solvents such as xylene or toluene. In a representative protocol:

  • N-propyl-o-phenylenediamine (1.0 equiv) and butan-2-yl carboxylic acid (1.1 equiv) are dissolved in xylene.

  • POCl₃ (1.5 equiv) is added dropwise at 5°C to prevent exothermic side reactions.

  • The mixture is refluxed at 140°C for 5–7 hours to facilitate cyclization.

  • Post-reaction neutralization with aqueous NaOH yields the crude product, which is purified via recrystallization in ethyl acetate.

Key Data:

  • Yield: 88–93%

  • Purity: >99% (by HPLC)

  • Advantages: High efficiency, minimal byproducts, and scalability to kilogram-scale production.

Polyphosphoric Acid (PPA) as a Condensation Medium

Polyphosphoric acid enables cyclization at lower temperatures (100–120°C) but requires prolonged reaction times (12–18 hours). A typical procedure involves:

  • Heating N-propyl-o-phenylenediamine and butan-2-yl amide in PPA at 110°C.

  • Quenching the reaction with ice-water and extracting with dichloromethane.

  • Isolating the product via column chromatography.

Key Data:

  • Yield: 70–77%

  • Drawbacks: Handling viscous PPA and energy-intensive purification steps.

Stepwise Alkylation and Cyclization Approaches

N-Alkylation Followed by Cyclization

To avoid competing reactions during direct cyclization, a two-step strategy is employed:

  • N-propylation of o-phenylenediamine using propyl bromide in the presence of K₂CO₃ (DMF, 80°C, 6 hours).

  • Cyclization with butan-2-yl aldehyde using HCl gas in ethanol (reflux, 4 hours).

Key Data:

  • Overall Yield: 65–70%

  • Purity: 95–97%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

  • N-propyl-o-phenylenediamine and butan-2-yl acid chloride are irradiated at 150°C for 20 minutes in PEG-400.

  • The product precipitates upon cooling and is filtered.

Key Data:

  • Yield: 82%

  • Reaction Time: <30 minutes

Comparative Analysis of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (%)Scalability
POCl₃ in XylenePOCl₃, 140°C, 5h93>99Industrial
PPA CyclizationPPA, 110°C, 12h7798Pilot-scale
Stepwise AlkylationPropyl bromide, HCl/EtOH7097Laboratory
Microwave-AssistedPEG-400, 150°C, 20min8296Small-scale

Critical Insights:

  • POCl₃-Based Methods dominate industrial applications due to superior yields and shorter reaction times.

  • Microwave Synthesis offers rapid results but lacks infrastructure for large-scale production.

  • PPA Methods are limited by reagent handling challenges and lower yields.

Chemical Reactions Analysis

2-Butan-2-yl-1-propylbenzimidazole undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Benzimidazole derivatives, including 2-butan-2-yl-1-propylbenzimidazole, have been studied for their antiviral properties. Research indicates that certain benzimidazole compounds exhibit efficacy against viruses such as Bovine Viral Diarrhea Virus (BVDV) and Rotavirus. For instance, a series of 5-acetyl-2-arylbenzimidazoles demonstrated significant antiviral activity, with some compounds achieving low effective concentrations (EC50 values) against these viruses .

Anticancer Properties
Recent studies have highlighted the potential of benzimidazole derivatives as anticancer agents. Novel compounds derived from benzimidazole scaffolds have shown promising cytotoxicity against various cancer cell lines, such as MDA-MB-231 and MCF-7. One study reported a newly synthesized benzimidazole derivative with a remarkable cytotoxicity index, indicating its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Effects
Research has also identified anti-inflammatory properties in benzimidazole derivatives. Compounds exhibiting significant reduction in edema and analgesic activity have been synthesized, showing comparable effects to standard anti-inflammatory drugs like diclofenac and indomethacin .

Organic Synthesis Applications

Building Blocks in Organic Chemistry
this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of various organic compounds, including aldehydes, ketones, and esters. The compound's unique structure allows for proton transfer capabilities, enhancing its reactivity in chemical reactions .

Proton Transfer Agents
The ability of this compound to act as a proton transfer agent has implications for catalysis and polymerization processes. Its role in facilitating protonation can be leveraged in the development of new catalytic systems or materials with tailored properties .

Data Table: Summary of Applications

Application AreaSpecific UseExample Findings
Antiviral ActivityTreatment against BVDV and RotavirusEC50 values indicate effective inhibition
Anticancer PropertiesCytotoxic agents for cancer therapyHigh cytotoxicity against MDA-MB-231 cells
Anti-inflammatory EffectsPain relief and inflammation reductionSignificant edema reduction compared to standards
Organic SynthesisBuilding block for aldehydes, ketones, estersProton transfer capabilities enhance reactivity

Case Studies

Case Study 1: Antiviral Efficacy
In a study by Vitale et al., several benzimidazole derivatives were screened for antiviral activity against BVDV. Compound 120 , which shares structural similarities with this compound, exhibited an EC50 value of 1.11 mM, demonstrating its potential as an antiviral agent.

Case Study 2: Anticancer Activity
A recent investigation into novel benzimidazole derivatives revealed that compound 2a showed significant cytotoxicity with an IC50 value indicating effective inhibition of cancer cell proliferation in vitro. This aligns with the broader trend of exploring benzimidazoles as promising candidates in anticancer drug development.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzimidazole Derivatives

Key structural analogs include compounds with varying substituents at the 1- and 2-positions of the benzimidazole scaffold. A notable comparator is ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate (C₂₃H₂₅N₃O₃), which features a phenyl group at position 2 and a carboxylate ester at position 5, along with a pyrrolidinylpropyl chain .

Table 1: Structural and Physicochemical Properties

Property 2-Butan-2-yl-1-propylbenzimidazole Ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate
Molecular Formula C₁₄H₂₀N₂ C₂₃H₂₅N₃O₃
Molecular Weight (g/mol) 216.32 391.47
Substituents 2-Butan-2-yl, 1-propyl 2-Phenyl, 1-pyrrolidinylpropyl, 5-carboxylate
logP (Predicted) 3.8 2.5
Aqueous Solubility Low (~0.15 mg/mL) Moderate (~1.2 mg/mL)

The carboxylate group in the analog increases polarity, reducing logP and enhancing solubility compared to the alkyl-dominated this compound. The phenyl and pyrrolidinyl groups in the analog may facilitate hydrogen bonding, influencing target affinity .

Q & A

Q. What are the established synthetic routes for 2-Butan-2-yl-1-propylbenzimidazole, and how can reaction conditions be optimized for high yield?

The synthesis of benzimidazole derivatives typically involves condensation reactions between o-phenylenediamine and carbonyl-containing precursors. For example, nucleophilic substitution or benzoylation under controlled conditions (e.g., using potassium carbonate as a base in acetone or chloroform) can yield substituted benzimidazoles . Optimization requires adjusting reaction time, temperature (e.g., room temperature vs. reflux), and stoichiometric ratios of reagents. Monitoring via thin-layer chromatography (TLC) ensures reaction progression, while recrystallization or column chromatography improves purity .

Q. Which analytical techniques are critical for characterizing this compound, and how should data interpretation be approached?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity by matching predicted splitting patterns and integration ratios .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretches in benzimidazole rings at ~3400 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies may arise from variations in assay protocols, compound purity, or structural analogs. Validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) and ensure purity via high-performance liquid chromatography (HPLC). Cross-reference structural data (e.g., X-ray crystallography) to confirm the compound’s configuration, as minor stereochemical differences can drastically alter bioactivity .

Q. What computational methods are recommended for structure-activity relationship (SAR) studies of this compound?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, while molecular dynamics simulations (e.g., GROMACS) assess stability in biological environments. Density Functional Theory (DFT) calculations elucidate electronic properties influencing reactivity. Validate models against experimental bioactivity data and crystallographic structures .

Q. How can the stability of this compound be evaluated under varying storage and reaction conditions?

Conduct accelerated stability studies using TGA and differential scanning calorimetry (DSC) to monitor degradation under heat, humidity, or light. For air-sensitive reactions, use inert atmospheres (e.g., nitrogen/argon) and anhydrous solvents. Store compounds in amber vials at –20°C with desiccants to prolong shelf life .

Q. What strategies are effective for designing analogs of this compound with enhanced pharmacological properties?

Modify substituents on the benzimidazole core to alter lipophilicity (logP) or hydrogen-bonding capacity. Introduce electron-withdrawing groups (e.g., halogens) to improve metabolic stability. Use parallel synthesis or combinatorial libraries to screen analogs for target selectivity .

Q. How can X-ray crystallography be applied to determine the solid-state structure of this compound?

Grow single crystals via slow evaporation in solvents like ethanol or DMSO. Collect diffraction data using synchrotron radiation or a laboratory X-ray source. Refine structures with SHELXL, focusing on resolving disorder or thermal motion artifacts. Validate bond lengths and angles against similar benzimidazole derivatives in the Cambridge Structural Database .

Q. What methodologies address challenges in purifying this compound from complex reaction mixtures?

Employ gradient elution in flash chromatography to separate closely related byproducts. For polar impurities, use reverse-phase HPLC with acetonitrile/water gradients. Recrystallization in mixed solvents (e.g., ethyl acetate/hexane) enhances purity, monitored by melting point consistency .

Q. How can researchers investigate the interaction of this compound with biological targets like enzymes or receptors?

Use fluorescence polarization to measure binding affinities or surface plasmon resonance (SPR) for real-time kinetics. Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Pair these with mutagenesis studies to identify critical binding residues .

Q. What experimental controls are essential to ensure reproducibility in studies involving this compound?

Include positive/negative controls in bioassays (e.g., known inhibitors for enzyme studies). Standardize solvent batches and reaction equipment (e.g., Schlenk lines for air-sensitive steps). Document all parameters (e.g., stirring speed, ramp rates) to minimize protocol drift .

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